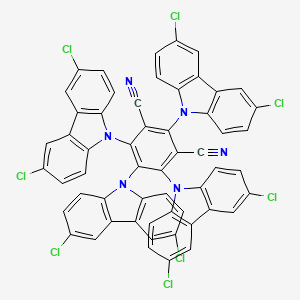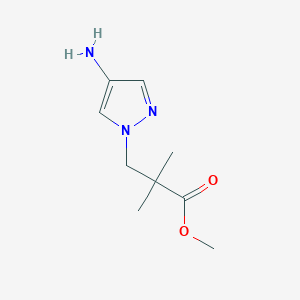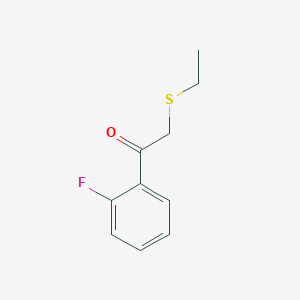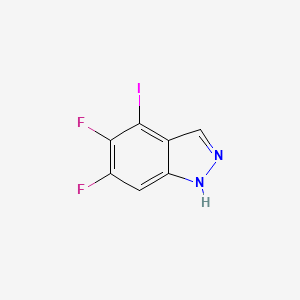
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one is an organic compound with the molecular formula C8H12ClNO2. It is a chlorinated derivative of butenone, featuring a morpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(morpholin-4-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-chlorobutanoyl chloride with morpholine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted butenones with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(morpholin-4-yl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(morpholin-4-yl)butan-2-one: Similar structure but lacks the double bond in the butenone moiety.
4-(Morpholin-4-yl)but-3-en-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-4-(piperidin-4-yl)but-3-en-2-one: Contains a piperidine ring instead of a morpholine ring, which can affect its reactivity and biological activity.
Uniqueness
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one is unique due to the presence of both a chlorine atom and a morpholine ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C8H12ClNO2 |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
(E)-1-chloro-4-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H12ClNO2/c9-7-8(11)1-2-10-3-5-12-6-4-10/h1-2H,3-7H2/b2-1+ |
Clave InChI |
ULIBPRURSNBESP-OWOJBTEDSA-N |
SMILES isomérico |
C1COCCN1/C=C/C(=O)CCl |
SMILES canónico |
C1COCCN1C=CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol](/img/structure/B13641319.png)


![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)
![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)




